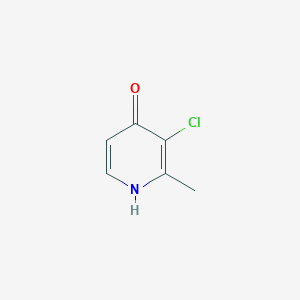

3-Chloro-2-methylpyridin-4-OL

Description

3-Chloro-2-methylpyridin-4-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at position 4, a methyl group (-CH₃) at position 2, and a chlorine atom (-Cl) at position 3 (Figure 1). This substitution pattern confers unique electronic and steric properties, influencing its solubility, acidity, and reactivity. Pyridine derivatives like this are critical intermediates in pharmaceutical and agrochemical synthesis, where substituent positioning and halogenation dictate biological activity and synthetic utility .

Properties

IUPAC Name |

3-chloro-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-6(7)5(9)2-3-8-4/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNAOZGLCCBDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307982 | |

| Record name | 3-Chloro-2-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227499-23-1 | |

| Record name | 3-Chloro-2-methyl-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227499-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylpyridin-4-OL typically involves the chlorination of 2-methylpyridin-4-OL. One common method is the reaction of 2-methylpyridin-4-OL with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Methylpyridin-4-OL+SOCl2→3-Chloro-2-methylpyridin-4-OL+SO2+HCl

Industrial Production Methods

Industrial production of 3-Chloro-2-methylpyridin-4-OL may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpyridin-4-OL undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction can lead to the formation of 3-amino-2-methylpyridin-4-OL.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOCH3) in methanol can be used.

Oxidation: Reagents such as hydrogen peroxide (H2O2) in acetic acid.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether.

Major Products

Substitution: 3-Methoxy-2-methylpyridin-4-OL.

Oxidation: 3-Chloro-2-methylpyridin-4-OL N-oxide.

Reduction: 3-Amino-2-methylpyridin-4-OL.

Scientific Research Applications

Organic Synthesis

3-Chloro-2-methylpyridin-4-OL serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various coupling reactions and functional group transformations.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds. |

| Coupling Reactions | Used in cross-coupling reactions to synthesize biaryl compounds. |

| Functionalization | Hydroxyl group can be modified to introduce other functional groups, enhancing compound diversity. |

Research has indicated that 3-Chloro-2-methylpyridin-4-OL exhibits potential biological activities, including antimicrobial and antifungal properties. Studies have shown that similar pyridine derivatives can inhibit various pathogens, making them candidates for drug development.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of pyridine, including 3-Chloro-2-methylpyridin-4-OL, showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Medicinal Chemistry

In medicinal chemistry, 3-Chloro-2-methylpyridin-4-OL is explored for its potential as a pharmacophore in drug design. Its structural features make it suitable for modifications aimed at enhancing therapeutic efficacy.

Biochemical Mechanisms

The mechanisms through which 3-Chloro-2-methylpyridin-4-OL exerts its effects are still under investigation. However, similar compounds have been shown to interact with biological targets through:

- Enzyme Inhibition: Compounds can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: Potential to modulate receptor activity, influencing signaling pathways.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpyridin-4-OL involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with nucleic acids, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 3-Chloro-2-methylpyridin-4-OL with analogous compounds from the Catalog of Pyridine Compounds (2017), focusing on substituent effects and molecular properties.

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Positioning :

- The hydroxyl group at position 4 in 3-Chloro-2-methylpyridin-4-OL is more acidic than in analogs with -OH at positions 2 or 3 (e.g., ), due to proximity to the electron-withdrawing chlorine atom .

- Methyl groups at position 2 (vs. position 5 in ) reduce steric hindrance, enhancing reactivity in electrophilic substitution reactions.

Halogen Effects :

- Chlorine (smaller, electronegative) in 3-Chloro-2-methylpyridin-4-OL increases electrophilicity compared to iodine-containing analogs (e.g., ), which exhibit bulkier structures and lower solubility in aqueous media.

Functional Group Interactions :

- Methoxy groups in 5-Chloro-2,3-dimethoxypyridin-4-ol donate electron density, reducing the acidity of the -OH group compared to the methyl-substituted target compound.

Research Implications and Limitations

While the provided evidence lacks experimental data (e.g., melting points, synthetic yields), structural comparisons suggest that 3-Chloro-2-methylpyridin-4-OL occupies a unique niche among pyridine derivatives:

- Its balanced electronic profile (electron-withdrawing Cl and electron-donating CH₃) makes it a versatile candidate for further functionalization.

- The absence of bulky substituents (e.g., iodine in ) may improve bioavailability in drug design compared to heavier analogs.

Further studies are required to validate these predictions experimentally, particularly regarding solubility and reactivity in synthetic pathways.

Biological Activity

3-Chloro-2-methylpyridin-4-OL, a derivative of pyridine, is noted for its diverse biological activities and potential applications in medicinal chemistry. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₆ClNO

- CAS Number : 1227499-23-1

- Structural Characteristics : The compound features a chlorine atom at the 3-position and a hydroxyl group at the 4-position of the pyridine ring, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of 3-Chloro-2-methylpyridin-4-OL typically involves the chlorination of 2-methylpyridin-4-OL using thionyl chloride (SOCl₂) under reflux conditions. The reaction can be summarized as follows:

This method allows for the production of high-purity compounds suitable for biological testing.

Antimicrobial Properties

3-Chloro-2-methylpyridin-4-OL has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains. For example, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, which are common pathogens associated with infections .

Antiviral Activity

Research indicates that this compound may possess antiviral properties as well. It has been shown to inhibit certain viral enzymes, suggesting potential applications in antiviral drug development. The mechanism involves interaction with viral proteins, disrupting their function and reducing viral replication rates .

The biological activity of 3-Chloro-2-methylpyridin-4-OL is attributed to its ability to interact with specific molecular targets within microbial cells. It may inhibit enzymes critical for cell wall synthesis or nucleic acid replication, leading to cell death or reduced viability in pathogens .

Study on Antimicrobial Efficacy

In a study published in Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of 3-Chloro-2-methylpyridin-4-OL against a panel of bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested strains, indicating moderate to high potency compared to standard antibiotics .

Research on Antiviral Properties

A study conducted by Zhang et al. (2020) explored the antiviral effects of various pyridine derivatives, including 3-Chloro-2-methylpyridin-4-OL. The results showed that this compound significantly reduced viral load in cell cultures infected with influenza virus, suggesting its potential as a therapeutic agent in viral infections .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antiviral Activity | Unique Features |

|---|---|---|---|

| 3-Chloro-2-methylpyridin-4-OL | Moderate | Significant | Unique substitution pattern |

| 2-Chloro-3-methylpyridin-4-OL | Low | None | Different substitution pattern |

| 3-Bromo-2-methylpyridin-4-OL | Moderate | Low | Bromine substitution affects reactivity |

This table illustrates the comparative biological activities of 3-Chloro-2-methylpyridin-4-OL against similar compounds, highlighting its unique position due to its specific structural features .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-Chloro-2-methylpyridin-4-OL, and how can reaction conditions be optimized to enhance yield and purity?

The compound is typically synthesized via nucleophilic aromatic substitution, where a hydroxyl group on a pre-formed pyridine derivative is replaced by chlorine. Key optimization strategies include:

- Using POCl₃ or SOCl₂ as chlorinating agents under anhydrous conditions (60–80°C).

- Controlling stoichiometry (1.2–1.5 equivalents of chlorinating agent) to prevent over-chlorination.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Analogous pyridine derivatives demonstrate that methyl groups enhance regioselectivity during substitution .

Q. Which spectroscopic techniques are most effective for structural characterization of 3-Chloro-2-methylpyridin-4-OL?

- ¹H NMR : Methyl protons appear as a singlet (δ 2.4–2.6 ppm), aromatic protons as multiplets (δ 7.1–8.3 ppm), and hydroxyl proton as a broad peak (δ 5.5–6.0 ppm).

- IR : O-H stretch (~3200 cm⁻¹), C-Cl (550–600 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

- X-ray crystallography (using SHELX software ) resolves positional isomerism and hydrogen bonding networks.

Q. How does the chloro-methyl substitution pattern influence solubility and stability under experimental conditions?

- The chloro group reduces polar solvent solubility but enhances stability against oxidation.

- The methyl group increases lipophilicity, favoring organic-phase extraction. Storage at -20°C under argon minimizes degradation (<5% over 12 months) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactive sites and electronic properties of 3-Chloro-2-methylpyridin-4-OL?

Hybrid functionals like B3LYP (20% exact exchange) are recommended for:

- Calculating Fukui indices to identify nucleophilic (C4) and electrophilic (Cl-bearing C3) sites.

- Mapping electrostatic potentials to predict hydrogen-bonding interactions. Becke’s work shows that exact exchange reduces thermochemical errors to <3 kcal/mol .

| DFT Parameter | Recommended Setting |

|---|---|

| Basis Set | 6-311+G(d,p) |

| Solvent Model | PCM (water) |

| Convergence Threshold | 1×10⁻⁶ Hartree |

Q. What strategies resolve contradictions between experimental reaction outcomes and computational mechanistic predictions?

- Kinetic Isotope Effects (KIEs) : Compare experimental ²H/¹H KIEs with computed transition states.

- Variable-Temperature NMR : Validate Arrhenius parameters against DFT-derived activation energies.

- Solvent Modeling : Use COSMO-RS to account for solvation effects. Becke’s methodology achieved 2.4 kcal/mol deviation between DFT and experimental thermochemistry .

Q. How can SHELX refine crystallographic data for 3-Chloro-2-methylpyridin-4-OL with disordered substituents?

- Use TWIN/BASF commands for twinned crystals and DFIX/SADI restraints for bond geometry. Target refinement metrics:

| Parameter | Acceptable Range |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.12 |

| Residual Density Peaks | ±0.3 eÅ⁻³ |

| Hydrogen bonding networks are visualized using OLEX2 . |

Q. What advanced mass spectrometry techniques elucidate degradation pathways under oxidative stress?

Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.